Tallimustine

Descripción

Propiedades

Key on ui mechanism of action |

Tallimustine binds to the minor groove of DNA while avoiding targets like glutathione. Currently, the mechanism of DNA minor groove binding agents is poorly understood. Though, they may act by directly inhibiting the interaction of protein and DNA. |

|---|---|

Número CAS |

115308-98-0 |

Fórmula molecular |

C32H38Cl2N10O4 |

Peso molecular |

697.6 g/mol |

Nombre IUPAC |

N-[5-[[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-4-[[4-[bis(2-chloroethyl)amino]benzoyl]amino]-1-methylpyrrole-2-carboxamide |

InChI |

InChI=1S/C32H38Cl2N10O4/c1-41-18-22(14-25(41)30(46)37-11-8-28(35)36)39-32(48)27-16-23(19-43(27)3)40-31(47)26-15-21(17-42(26)2)38-29(45)20-4-6-24(7-5-20)44(12-9-33)13-10-34/h4-7,14-19H,8-13H2,1-3H3,(H3,35,36)(H,37,46)(H,38,45)(H,39,48)(H,40,47) |

Clave InChI |

ARKYUICTMUZVEW-UHFFFAOYSA-N |

SMILES |

CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NC3=CN(C(=C3)C(=O)NCCC(=N)N)C)C)NC(=O)C4=CC=C(C=C4)N(CCCl)CCCl |

SMILES canónico |

CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NC3=CN(C(=C3)C(=O)NCCC(=N)N)C)C)NC(=O)C4=CC=C(C=C4)N(CCCl)CCCl |

Otros números CAS |

115308-98-0 |

Sinónimos |

FCE 24517 FCE-24517 N-deformyl-N-(4-N-N,N-bis(2-choroethylamino)benzoyl)distamycin tallimustine |

Origen del producto |

United States |

Foundational & Exploratory

Tallimustine's Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tallimustine (FCE 24517) is a potent antineoplastic agent and a synthetic derivative of the natural product distamycin A. Its mechanism of action is centered on its ability to act as a DNA minor groove alkylating agent, exhibiting a high degree of sequence specificity. This targeted interaction with DNA culminates in the disruption of essential cellular processes, leading to cell cycle arrest and apoptosis in cancer cells. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's anticancer activity, complete with quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Mechanism: DNA Minor Groove Alkylation

This compound's primary mode of action is its covalent binding to the minor groove of DNA.[1] As a derivative of distamycin A, it possesses a DNA-binding domain that specifically recognizes and binds to AT-rich sequences.[2] The cytotoxic functionality is conferred by a benzoyl nitrogen mustard group, which alkylates the N3 position of adenine (B156593).[1]

This alkylation is highly sequence-specific, with a clear preference for the consensus sequence 5'-TTTTGA-3' .[1][3][4] Modification of a single base within this hexameric sequence can completely abolish the alkylating activity of this compound.[3] The interaction results in the formation of monoadducts, with no evidence of interstrand cross-links, a feature that distinguishes it from classical nitrogen mustards.[2]

Experimental Protocol: Taq Polymerase Stop Assay

This assay is utilized to identify the specific nucleotide sequences where this compound alkylates DNA. The principle is that a DNA polymerase will be blocked when it encounters a DNA adduct, leading to the termination of the extension product.

Materials:

-

Plasmid DNA (e.g., pBR322)

-

This compound

-

Restriction enzyme (to linearize the plasmid)

-

Radiolabeled primer (e.g., 5'-end labeled with ³²P)

-

Taq DNA polymerase

-

Deoxynucleotide triphosphates (dNTPs)

-

Dideoxynucleotide triphosphates (ddNTPs) for sequencing ladder

-

Sequencing gel apparatus

-

Phosphorimager

Procedure:

-

Linearize the plasmid DNA with a suitable restriction enzyme.

-

Anneal the radiolabeled primer to the denatured plasmid DNA.

-

Treat the primer-template DNA with varying concentrations of this compound for a defined period (e.g., 1 hour at 37°C).

-

Initiate the primer extension reaction by adding Taq DNA polymerase and dNTPs.

-

Incubate the reaction to allow for DNA synthesis.

-

Terminate the reactions and denature the DNA products.

-

Run the samples on a high-resolution sequencing gel alongside a Sanger sequencing ladder (generated using the same primer and template with ddNTPs).

-

Visualize the gel using a phosphorimager. The appearance of a band in the this compound-treated lanes that is not present in the control lane, and which aligns with a specific nucleotide on the sequencing ladder, indicates a site of polymerase arrest and thus, a site of DNA alkylation.

Cellular Consequences of DNA Alkylation

The formation of this compound-DNA adducts triggers a cascade of cellular events, primarily culminating in cell cycle arrest and apoptosis.

G2/M Cell Cycle Arrest

Upon DNA damage, cancer cells activate checkpoint pathways to halt cell cycle progression and allow for DNA repair. This compound treatment leads to a significant accumulation of cells in the G2/M phase of the cell cycle.[5] This arrest prevents the cells from entering mitosis with damaged DNA, a crucial mechanism to prevent the propagation of genetic instability.

While the precise signaling cascade initiated by this compound-induced DNA damage is not fully elucidated, it is well-established that DNA damage can activate the ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) kinases. These kinases, in turn, phosphorylate and activate downstream checkpoint kinases such as Chk1 and Chk2. Activated Chk1/Chk2 can then phosphorylate and inactivate the Cdc25C phosphatase.[6] In its active, dephosphorylated state, Cdc25C is responsible for activating the Cyclin B1/CDK1 complex, which is the master regulator of entry into mitosis.[7] By inhibiting Cdc25C, this compound-induced DNA damage prevents the activation of the Cyclin B1/CDK1 complex, thereby enforcing the G2/M checkpoint.

This method allows for the simultaneous analysis of DNA content and DNA synthesis, providing a detailed snapshot of the cell cycle distribution.

Materials:

-

Cancer cell line (e.g., SW626)

-

This compound

-

Bromodeoxyuridine (BrdU)

-

Propidium Iodide (PI)

-

RNase A

-

Ethanol (B145695) (70%, ice-cold)

-

Anti-BrdU antibody (FITC-conjugated)

-

Flow cytometer

Procedure:

-

Seed cancer cells and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours).

-

Pulse-label the cells with BrdU (e.g., 10 µM) for a short period (e.g., 1 hour) to label cells in the S phase.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Denature the DNA by incubating the cells in 2N HCl for 30 minutes at room temperature.

-

Neutralize the acid by washing with 0.1 M sodium borate (B1201080) buffer (pH 8.5).

-

Permeabilize the cells and stain for incorporated BrdU using a FITC-conjugated anti-BrdU antibody.

-

Resuspend the cells in a PI/RNase A staining solution to counterstain the total DNA.

-

Analyze the samples on a flow cytometer, collecting data for both FITC (BrdU) and PI (DNA content).

-

Gate on the cell population and analyze the bivariate dot plot to quantify the percentage of cells in G0/G1, S, and G2/M phases.

Induction of Apoptosis

If the DNA damage induced by this compound is too severe to be repaired, the cell is directed towards programmed cell death, or apoptosis. While the specific apoptotic pathway initiated by this compound is not definitively characterized, DNA damage typically triggers the intrinsic (mitochondrial) pathway of apoptosis.

This pathway involves the activation of pro-apoptotic Bcl-2 family proteins, which leads to mitochondrial outer membrane permeabilization (MOMP). MOMP results in the release of cytochrome c from the mitochondria into the cytoplasm. Cytosolic cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the subsequent activation of the initiator caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a plethora of cellular substrates.

References

- 1. DNA sequence-specific adenine alkylation by the novel antitumor drug this compound (FCE 24517), a benzoyl nitrogen mustard derivative of distamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound lesions in cellular DNA are AT sequence-specific but not region-specific - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. DNA sequence-specific adenine alkylation by the novel antitumor drug this compound (FCE 24517), a benzoyl nitrogen mustard derivative of distamycin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparison of cell-cycle phase perturbations induced by the DNA-minor-groove alkylator this compound and by melphalan in the SW626 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Timosaponin AIII Induces G2/M Arrest and Apoptosis in Breast Cancer by Activating the ATM/Chk2 and p38 MAPK Signaling Pathways [frontiersin.org]

- 7. researchgate.net [researchgate.net]

Tallimustine's Specific DNA Binding Sequence: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the specific DNA binding sequence of Tallimustine (FCE 24517), a potent antitumor agent. This compound is a derivative of distamycin A and functions as an AT-specific DNA minor groove alkylating agent. This document outlines the precise DNA motifs targeted by this compound, the experimental methodologies used to determine these sequences, and a visual representation of the experimental workflow.

Core Findings: DNA Binding Specificity

This compound exhibits a high degree of sequence specificity, primarily targeting adenine (B156593) residues within AT-rich regions of the DNA minor groove. The interaction is covalent, involving the alkylation of the N3 position of adenine by the benzoyl nitrogen mustard moiety of this compound. This alkylation leads to the formation of stable DNA adducts, which are believed to be the primary mechanism of its cytotoxic action.

Quantitative Summary of Binding Sequences

The following table summarizes the key DNA binding motifs identified for this compound through various experimental approaches.

| Binding Motif | Experimental Method | Key Findings |

| 5'-TTTTGA-3' | Modified Maxam-Gilbert Sequencing | Identified as the consensus sequence for adenine adduct formation. A single base change in this hexamer can completely abolish alkylation.[1] |

| 5'-TTTTAA-3' | Taq Polymerase Stop Assay | Confirmed alkylation at the adenine within this sequence in one of three instances in the plasmid studied.[1][2] |

| 5'-TTTTGPu-3' | Repetitive Primer Extension | Identified as a major drug-adducted site, indicating a preference for a purine (B94841) (A or G) following the T-tract and guanine.[3] |

| 5'-TTTTGC-3' | Repetitive Primer Extension | Also identified as a significant site for this compound adduction.[3] |

Experimental Protocols for Determining DNA Binding Sequence

The identification of this compound's specific DNA binding sequence has been achieved through a combination of molecular biology techniques. The following are representative protocols based on the methodologies cited in the literature.

Disclaimer: These are generalized protocols based on established methods. Researchers should optimize conditions for their specific experimental setup.

Modified Maxam-Gilbert Sequencing

This chemical sequencing method is used to identify the precise nucleotide that is alkylated by this compound.

-

DNA Preparation and Labeling:

-

A DNA fragment of interest is labeled at one 5' end with ³²P using T4 polynucleotide kinase and [γ-³²P]ATP.

-

The labeled DNA is then purified to remove unincorporated nucleotides.

-

-

This compound Treatment:

-

The end-labeled DNA is incubated with varying concentrations of this compound in a suitable buffer (e.g., Tris-EDTA buffer) at 37°C. Incubation times can be varied to achieve the desired level of alkylation.

-

-

Piperidine (B6355638) Cleavage:

-

Following treatment, the DNA is treated with 1 M piperidine at 90°C. This chemical treatment specifically cleaves the DNA backbone at the sites of adenine alkylation.

-

-

Gel Electrophoresis and Autoradiography:

-

The resulting DNA fragments are separated by size on a denaturing polyacrylamide sequencing gel.

-

The gel is then dried and exposed to X-ray film. The resulting autoradiogram will show a ladder of bands, with the position of each band corresponding to the site of cleavage, thus revealing the precise location of this compound-induced adenine alkylation.

-

Taq Polymerase Stop Assay

This assay is used to confirm the alkylation sites identified by sequencing and to assess the relative efficiency of alkylation at different sequences.

-

Template and Primer Design:

-

A DNA template containing potential this compound binding sites is synthesized.

-

A primer complementary to a region upstream of the putative binding sites is also synthesized and is typically end-labeled with a fluorescent or radioactive tag.

-

-

This compound Treatment of Template DNA:

-

The DNA template is incubated with this compound as described in the modified Maxam-Gilbert protocol.

-

-

Primer Extension Reaction:

-

The treated template DNA is mixed with the labeled primer, dNTPs, and a thermostable DNA polymerase (e.g., Taq polymerase).

-

A primer extension reaction is performed. When the polymerase encounters a this compound-DNA adduct, its progression is blocked, leading to the termination of the extension product.

-

-

Analysis of Extension Products:

-

The primer extension products are resolved on a denaturing polyacrylamide gel.

-

The gel is analyzed to detect the positions where the polymerase was halted. The appearance of a band at a specific size indicates that this compound has alkylated the template at that position, causing the polymerase to "stop."

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for identifying the DNA binding sequence of this compound.

References

Tallimustine: A Technical Guide to a DNA Minor Groove Alkylating Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tallimustine, a derivative of distamycin A, is a potent DNA minor groove alkylating agent with demonstrated antitumor activity. This document provides a comprehensive technical overview of this compound, focusing on its core mechanism of action, quantitative cytotoxicity, and the molecular pathways it perturbs. Detailed experimental protocols for key analytical techniques are provided to facilitate further research and development.

Introduction

This compound (formerly FCE 24517) is a synthetic compound that selectively binds to the minor groove of DNA, primarily at AT-rich sequences.[1][2] Its structure incorporates a benzoyl nitrogen mustard moiety, which confers its alkylating ability. This targeted alkylation of DNA within the minor groove disrupts essential cellular processes, leading to cell cycle arrest and apoptosis, making it a subject of interest in oncology research.

Chemical and Physical Properties

| Property | Value |

| Chemical Formula | C₃₂H₃₈Cl₂N₁₀O₄ |

| Molecular Weight | 697.61 g/mol |

| CAS Number | 115308-98-0 |

| Appearance | Solid |

| Solubility | Soluble in DMSO |

Mechanism of Action: DNA Minor Groove Alkylation

This compound's primary mechanism of action involves a two-step process:

-

Sequence-Specific Binding: The distamycin A-like backbone of this compound facilitates its binding to the minor groove of DNA, showing a high affinity for sequences rich in adenine (B156593) (A) and thymine (B56734) (T) bases.[3]

-

Covalent Alkylation: Following binding, the nitrogen mustard group alkylates the N3 position of adenine bases within its recognition sequence.[4] The consensus sequence for this compound's alkylation has been identified as 5'-TTTTGA-3'. This covalent modification results in the formation of this compound-DNA monoadducts, which are stable lesions that interfere with DNA replication and transcription.[2]

Unlike classical alkylating agents that predominantly target the N7 position of guanine (B1146940) in the major groove, this compound's specific targeting of adenine in the minor groove represents a distinct mechanism of DNA damage.[4]

Quantitative Cytotoxicity Data

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potent anti-proliferative activity.

| Cell Line | Cancer Type | IC50 |

| CEM | Leukemia | 3.5 nM[5] |

| L1210 | Leukemia | ~72 nM (50.3 ng/ml) |

| SW626 | Ovarian Cancer | Induces G2/M arrest[5] |

| LoVo | Colon Cancer | Cytotoxic activity demonstrated[6] |

| K562 | Leukemia | Inhibited cell proliferation[5] |

Experimental Protocols

DNA Footprinting Assay to Determine this compound Binding Sites

This protocol is adapted from standard DNase I footprinting methods for identifying the binding sites of small molecules on DNA.[3][7][8][9][10]

Materials:

-

DNA fragment of interest, uniquely end-labeled with ³²P

-

This compound

-

DNase I

-

DNase I reaction buffer (e.g., 10 mM Tris-HCl pH 7.6, 4 mM MgCl₂, 1 mM CaCl₂, 150 mM KCl, 2 mM DTT)[7]

-

Stop solution (e.g., 0.1 M EDTA, 0.6 M NH₄OAc, 20 µg/ml sonicated salmon sperm DNA)[8]

-

Formamide (B127407) loading buffer

-

Denaturing polyacrylamide gel (6-8%)

-

Phosphorimager or X-ray film

Procedure:

-

DNA Probe Preparation: Prepare a DNA fragment of interest (100-300 bp) containing potential this compound binding sites. End-label one strand with ³²P using T4 polynucleotide kinase or by filling in a recessed 3' end with Klenow fragment and [α-³²P]dNTPs.[7] Purify the labeled probe.

-

Binding Reaction: In a microcentrifuge tube, mix the ³²P-labeled DNA probe (e.g., 10,000-20,000 cpm) with varying concentrations of this compound in the DNase I reaction buffer.[8] Include a no-drug control. Incubate at room temperature for 30-60 minutes to allow for binding equilibrium.

-

DNase I Digestion: Add a freshly diluted solution of DNase I to each reaction. The optimal concentration of DNase I should be determined empirically to achieve partial digestion of the DNA. Incubate for a short, precisely controlled time (e.g., 1-2 minutes) at room temperature.[7]

-

Reaction Termination: Stop the digestion by adding an excess of stop solution.[8]

-

DNA Precipitation and Preparation: Precipitate the DNA fragments with ethanol, wash the pellet with 70% ethanol, and resuspend in formamide loading buffer.

-

Gel Electrophoresis: Denature the samples by heating at 90-95°C for 3-5 minutes and then rapidly cool on ice. Load the samples onto a denaturing polyacrylamide sequencing gel. Also load a Maxam-Gilbert sequencing ladder of the same DNA fragment to identify the precise location of the footprint.

-

Visualization: After electrophoresis, dry the gel and expose it to a phosphorimager screen or X-ray film. The region where this compound binds to the DNA will be protected from DNase I cleavage, resulting in a "footprint" or a gap in the ladder of DNA fragments compared to the no-drug control lane.

Alkaline Gel Electrophoresis for Detecting DNA Alkylation

This protocol is designed to detect DNA strand breaks and alkali-labile sites, which can be indicative of DNA adducts formed by alkylating agents like this compound.[1][5][11][12][13]

Materials:

-

Treated and untreated DNA samples

-

Alkaline electrophoresis buffer (e.g., 30 mM NaOH, 1 mM EDTA)

-

Alkaline loading buffer (e.g., 180 mM NaOH, 6 mM EDTA, 18% Ficoll, 0.05% bromocresol green)[11]

-

Gel casting equipment

-

Horizontal gel electrophoresis apparatus

-

DNA staining solution (e.g., SYBR Gold or ethidium (B1194527) bromide)

-

Gel imaging system

Procedure:

-

DNA Sample Preparation: Isolate genomic DNA from cells treated with varying concentrations of this compound and from untreated control cells.

-

Gel Preparation: Prepare a 0.7-1.0% agarose gel using a suitable buffer (e.g., 30 mM NaCl, 2 mM EDTA, pH 7.5).[11] After the gel has solidified, submerge it in the alkaline electrophoresis buffer for at least 1 hour to equilibrate.[11]

-

Sample Loading: Mix the DNA samples with the alkaline loading buffer. Heat the samples at 70°C for 5 minutes to denature the DNA, then chill on ice for 3 minutes before loading onto the gel.[11]

-

Electrophoresis: Run the gel at a low voltage (e.g., 1-3 V/cm) in cold alkaline electrophoresis buffer until the dye front has migrated approximately two-thirds of the way down the gel.[5][11] The alkaline conditions will cause strand breaks at the sites of alkylation (alkali-labile sites).

-

Neutralization and Staining: Carefully neutralize the gel by soaking it in a neutralizing buffer (e.g., 1 M Tris-HCl, pH 7.5) for 30-60 minutes. Stain the gel with a suitable DNA stain.

-

Visualization and Analysis: Visualize the DNA bands using a gel imaging system. Increased DNA fragmentation (smearing or a downward shift in the molecular weight of the DNA) in the lanes corresponding to this compound-treated samples compared to the control indicates DNA damage.

Signaling Pathways and Cellular Response

This compound-induced DNA damage triggers a cellular response that culminates in cell cycle arrest and, in many cases, apoptosis. The primary response is the activation of the DNA Damage Response (DDR) pathway.

G2/M Cell Cycle Checkpoint Activation

Upon sensing DNA damage, the cell activates checkpoint kinases to halt cell cycle progression, allowing time for DNA repair. This compound has been shown to induce a G2/M phase cell cycle arrest.[5] This is a common response to DNA damaging agents and is primarily orchestrated by the ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related) signaling pathways.[4][14][15][16]

Experimental Workflow for Investigating this compound's Effects

A typical workflow to characterize the cellular and molecular effects of this compound is outlined below.

Conclusion and Future Directions

This compound represents a class of DNA alkylating agents with a distinct mechanism of action that leverages sequence-specific targeting of the DNA minor groove. Its potent cytotoxicity against various cancer cell lines underscores its potential as an anticancer agent. However, its clinical development has been hampered by issues such as myelotoxicity.

Future research could focus on the development of this compound analogs with an improved therapeutic index. A deeper understanding of the cellular factors that determine sensitivity or resistance to this compound could aid in identifying patient populations most likely to benefit from this class of drugs. Furthermore, exploring combination therapies, where this compound is used alongside inhibitors of DNA repair pathways, may offer a synergistic approach to cancer treatment. The detailed protocols and pathway analyses provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of targeted cancer therapy.

References

- 1. DNA damage quantitation by alkaline gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regulation of p53 in response to DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. med.upenn.edu [med.upenn.edu]

- 4. researchgate.net [researchgate.net]

- 5. digital.library.unt.edu [digital.library.unt.edu]

- 6. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DNase I Footprinting - National Diagnostics [nationaldiagnostics.com]

- 8. DNase I footprinting [gene.mie-u.ac.jp]

- 9. research.fredhutch.org [research.fredhutch.org]

- 10. mybiosource.com [mybiosource.com]

- 11. tools.thermofisher.com [tools.thermofisher.com]

- 12. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 13. researchgate.net [researchgate.net]

- 14. Trial Watch: Targeting ATM-CHK2 and ATR-CHK1 pathways for anticancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Genesis of a Sequence-Specific Alkylator: The Early Discovery and Development of Tallimustine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tallimustine, also known as FCE 24517, emerged from the quest for novel anticancer agents with enhanced DNA sequence specificity, aiming to improve upon the therapeutic index of classical alkylating agents.[1] This technical guide delves into the early discovery and development of this compound, a synthetic derivative of the natural product distamycin A. It provides a comprehensive overview of its synthesis, mechanism of action, preclinical pharmacology, and early clinical evaluation, with a focus on the quantitative data and experimental methodologies that defined its initial trajectory.

Discovery and Synthesis

The development of this compound was rooted in the strategy of using DNA minor groove binders as carriers for cytotoxic moieties to direct them to specific DNA sequences.[1] Distamycin A, a natural oligopeptide, is known to bind non-covalently to the minor groove of DNA, with a preference for AT-rich regions.[1] While distamycin A itself lacks significant cytotoxic activity, its DNA-binding properties made it an ideal scaffold for targeted drug delivery.

This compound was synthesized by attaching a benzoyl nitrogen mustard group to the N-terminus of the distamycin A molecule.[2][3] This modification replaced the formyl group of distamycin A, creating a hybrid molecule that retained the DNA minor groove binding affinity of the parent compound while introducing a potent alkylating functionality.[2]

Mechanism of Action: A Sequence-Specific DNA Alkylator

This compound's primary mechanism of action is the sequence-specific alkylation of DNA. Unlike conventional nitrogen mustards that predominantly alkylate the N7 position of guanine (B1146940) in the major groove, this compound targets the N3 position of adenine (B156593) within the minor groove.[4][5] This interaction is highly sequence-specific, with a clear preference for 5'-TTTTGA-3' and to a lesser extent 5'-TTTTAA-3' sequences.[6] Modification of even a single base within this consensus sequence can significantly reduce or abolish alkylation.[6]

This targeted DNA damage leads to a cascade of cellular events, ultimately resulting in cell cycle arrest and apoptosis. Studies have shown that this compound treatment induces a block in the G2/M phase of the cell cycle.[5] The DNA damage inflicted by this compound is not efficiently repaired by cellular mechanisms such as unscheduled DNA synthesis (UDS), contributing to its cytotoxic effects.[4]

Signaling Pathway for this compound-Induced G2/M Arrest```dot

Workflow for determining this compound's DNA alkylation sites.

Conclusion

The early development of this compound represents a significant effort in the rational design of sequence-specific DNA alkylating agents. By conjugating a nitrogen mustard to the DNA minor groove binder distamycin A, researchers created a molecule with a novel mechanism of action and potent preclinical antitumor activity. While its clinical development was ultimately hampered by toxicity, the story of this compound provides valuable insights into the challenges and potential of targeted DNA-damaging agents in cancer therapy. The detailed understanding of its mechanism and the experimental methodologies used to elucidate it continue to inform the design of next-generation DNA-interactive drugs.

References

- 1. med.upenn.edu [med.upenn.edu]

- 2. A phase I and pharmacokinetic study of this compound [PNU 152241 (FCE 24517)] in patients with advanced cancer [pubmed.ncbi.nlm.nih.gov]

- 3. Phase I study of the novel distamycin derivative this compound (FCE 24517) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The alkylating antitumor drug this compound does not induce DNA repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparison of cell-cycle phase perturbations induced by the DNA-minor-groove alkylator this compound and by melphalan in the SW626 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DNA sequence-specific adenine alkylation by the novel antitumor drug this compound (FCE 24517), a benzoyl nitrogen mustard derivative of distamycin - PMC [pmc.ncbi.nlm.nih.gov]

Tallimustine's Interference with Transcription Factor Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tallimustine (FCE 24517) is a potent antitumor agent that functions as a DNA minor groove binder and alkylating agent.[1][2] Its cytotoxic effects are attributed to its ability to interfere with essential cellular processes, including DNA replication and transcription. This technical guide provides an in-depth analysis of this compound's mechanism of action, with a specific focus on its inhibitory effects on the binding of transcription factors to DNA. We will delve into the quantitative aspects of this inhibition, provide detailed experimental protocols for its investigation, and visualize the underlying molecular interactions and experimental workflows. The primary focus of existing research has been on this compound's impact on the basal transcription machinery, particularly the TATA-binding protein (TBP).[1][2][3]

Mechanism of Action: Inhibition of Basal Transcription Factor Binding

This compound, a benzoyl nitrogen mustard derivative of distamycin A, exerts its biological activity through a dual mechanism: it binds to the minor groove of DNA, primarily at AT-rich sequences, and subsequently alkylates adenine (B156593) bases.[1][4] This covalent modification of DNA has profound implications for the binding of proteins that recognize these sequences, most notably the components of the transcription pre-initiation complex (PIC).

The central event in the initiation of transcription for many eukaryotic genes is the binding of the TATA-binding protein (TBP), a subunit of the general transcription factor TFIID, to the TATA box element in the promoter region.[1][2][3] this compound has been shown to effectively inhibit the binding of TBP to the TATA box.[1][2][3] This inhibition is a critical aspect of its antitumor activity, as it leads to a downstream suppression of gene transcription.

Furthermore, this compound not only prevents the initial binding of TBP but also hinders the assembly of larger, more complex transcription initiation complexes.[1][2][3] Studies have demonstrated its ability to inhibit the formation of the TBP-TFIIA (DA) complex and the TBP-TFIIA-TFIIB (DAB) complex.[1][2][3] However, once these complexes are formed, they exhibit greater resistance to disruption by this compound, suggesting that the drug is most effective at preventing the initial stages of PIC assembly.[1][2][3]

It is important to note that the available literature primarily focuses on this compound's effect on the basal transcription machinery. There is limited to no available data on its direct effects on the binding of other specific transcription factors such as Sp1, c-Myc, or AP-1.

Quantitative Analysis of Transcription Factor Binding Inhibition

The inhibitory effect of this compound on the formation of the TBP-DNA and subsequent transcription pre-initiation complexes has been evaluated using electrophoretic mobility shift assays (EMSA). While specific IC50 values for this compound are not explicitly reported in the primary literature, the available data allows for a semi-quantitative assessment of its potency. The tables below summarize the observed inhibition at various concentrations of this compound based on qualitative analysis of EMSA data from Bellorini et al., 1995.

Table 1: Inhibition of TBP-DNA Complex Formation by this compound

| This compound Concentration (µM) | Observed Inhibition of TBP Binding | Reference |

| 0.2 | Partial Inhibition | [1] |

| 2 | Strong Inhibition | [1] |

| 20 | Complete Inhibition | [1] |

Table 2: Inhibition of TBP-TFIIA (DA) Complex Formation by this compound

| This compound Concentration (µM) | Observed Inhibition of DA Complex Formation | Reference |

| 0.2 | Minimal Inhibition | [1] |

| 2 | Partial Inhibition | [1] |

| 20 | Strong Inhibition | [1] |

Table 3: Inhibition of TBP-TFIIA-TFIIB (DAB) Complex Formation by this compound

| This compound Concentration (µM) | Observed Inhibition of DAB Complex Formation | Reference |

| 0.2 | Minimal to No Inhibition | [1] |

| 2 | Partial Inhibition | [1] |

| 20 | Strong Inhibition | [1] |

Experimental Protocols

The primary technique used to assess the effect of this compound on transcription factor binding is the Electrophoretic Mobility Shift Assay (EMSA). Below is a detailed protocol synthesized from the methodology described in the key literature and general EMSA procedures.

Electrophoretic Mobility Shift Assay (EMSA) for TBP Binding

Objective: To determine the inhibitory effect of this compound on the binding of TATA-binding protein (TBP) to a TATA-box containing DNA probe.

Materials:

-

This compound: Stock solution in a suitable solvent (e.g., DMSO).

-

Recombinant TBP: Purified human or yeast TBP.

-

Oligonucleotide Probe: A double-stranded DNA oligonucleotide containing a consensus TATA box sequence (e.g., 5'-GATCGAGCTCGGTACCCGGGGATCCTATAAAAGGGGCTCC-3'). The probe should be end-labeled with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin, fluorescent dye).

-

Binding Buffer (10X): 200 mM HEPES-KOH (pH 7.9), 500 mM KCl, 10 mM EDTA, 25 mM MgCl₂, 10 mM DTT, 50% glycerol.

-

Poly(dI-dC): Non-specific competitor DNA.

-

Loading Dye (6X): Ficoll-400 in TBE buffer with tracking dyes.

-

TBE Buffer (10X): Tris-borate-EDTA buffer.

-

Polyacrylamide Gel (5-6%): In 0.5X TBE buffer.

-

Gel Electrophoresis Apparatus and Power Supply.

-

Autoradiography film or appropriate imaging system.

Procedure:

-

Probe Labeling: End-label the TATA-box oligonucleotide probe using standard molecular biology techniques.

-

Binding Reactions: Set up the binding reactions in a final volume of 20 µL. The components should be added in the following order:

-

Nuclease-free water

-

2 µL of 10X Binding Buffer

-

1 µL of 1 µg/µL Poly(dI-dC)

-

Varying concentrations of this compound (e.g., 0.2, 2, 20 µM) or vehicle control. Incubate for 10 minutes at room temperature to allow for DNA binding and alkylation.

-

Add recombinant TBP (concentration to be optimized, typically in the low nanomolar range).

-

Add 1 µL of the labeled oligonucleotide probe (e.g., 20-50 fmol).

-

-

Incubation: Incubate the reaction mixtures for 20-30 minutes at room temperature to allow for protein-DNA binding.

-

Gel Electrophoresis:

-

Add 4 µL of 6X loading dye to each reaction.

-

Load the samples onto a pre-run native polyacrylamide gel.

-

Run the gel in 0.5X TBE buffer at a constant voltage (e.g., 100-150 V) until the tracking dye has migrated an appropriate distance.

-

-

Detection:

-

Dry the gel onto filter paper.

-

Expose the dried gel to autoradiography film or an appropriate imaging system to visualize the bands.

-

Expected Results: In the absence of this compound, a shifted band corresponding to the TBP-DNA complex will be observed. With increasing concentrations of this compound, the intensity of this shifted band should decrease, indicating inhibition of TBP binding.

Visualizations

Signaling Pathway of this compound-Mediated Transcription Inhibition

The following diagram illustrates the direct mechanism by which this compound inhibits the initiation of transcription.

References

- 1. air.unimi.it [air.unimi.it]

- 2. Distamycin A and this compound inhibit TBP binding and basal in vitro transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Distamycin A and this compound inhibit TBP binding and basal in vitro transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The alkylating antitumor drug this compound does not induce DNA repair - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacodynamics of Tallimustine: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tallimustine (formerly known as FCE 24517) is a synthetic derivative of the natural product distamycin A. It belongs to a class of compounds known as minor groove binders, which are designed to target specific DNA sequences. Unlike its parent compound, this compound possesses a benzoyl nitrogen mustard moiety, enabling it to function as a potent DNA alkylating agent. This dual mechanism of sequence-specific DNA binding followed by covalent modification forms the basis of its cytotoxic and potential anti-neoplastic activity. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, detailing its mechanism of action, effects on cellular processes, and relevant experimental data and protocols.

Mechanism of Action: Sequence-Specific DNA Alkylation

This compound's primary mechanism of action is the alkylation of DNA within the minor groove. This process is highly sequence-specific, targeting adenine (B156593) bases within AT-rich regions of DNA.

DNA Binding and Sequence Specificity

As a distamycin A derivative, this compound has a high affinity for the minor groove of B-DNA, particularly at sequences rich in adenine (A) and thymine (B56734) (T) bases. The consensus sequence for this compound's covalent modification has been identified as 5'-TTTTGA-3' and to a lesser extent 5'-TTTTAA-3'.[1][2] The specificity of this interaction is a key feature of this compound, distinguishing it from classical alkylating agents that predominantly target guanine (B1146940) residues.

Covalent Adduct Formation

Following binding to its target sequence, the nitrogen mustard group of this compound alkylates the N3 position of adenine.[1] This results in the formation of a stable, covalent DNA adduct. Studies have shown that this compound primarily forms monoadducts, with no evidence of interstrand cross-links.[3]

Quantitative Analysis of this compound-Induced DNA Lesions

The formation of DNA lesions by this compound has been quantified in various studies. In human leukemia CEM cells, treatment with 5 µM and 50 µM this compound resulted in the formation of 0.15 ± 0.04 and 0.64 ± 0.18 lesions per kilobase pair (kbp), respectively.[3] Further analysis using a quantitative PCR stop assay in different genomic regions showed lesion frequencies ranging from 0.23 to 0.39 lesions/kbp at a concentration of 25 µM.[3]

| Cell Line | Concentration (µM) | Lesions/kbp (Mean ± SD) | Method |

| Human Leukemia (CEM) | 5 | 0.15 ± 0.04 | Heating to convert adducts to strand breaks |

| Human Leukemia (CEM) | 50 | 0.64 ± 0.18 | Heating to convert adducts to strand breaks |

| - | 25 | 0.23 - 0.39 | Quantitative PCR Stop Assay |

Cellular Responses to this compound

The formation of this compound-DNA adducts triggers a cascade of cellular events, ultimately leading to cell cycle arrest and, in some cases, apoptosis.

Cell Cycle Arrest

Treatment of cancer cells with this compound leads to a significant perturbation of the cell cycle. In the SW626 human ovarian cancer cell line, this compound was shown to induce a block in the G2 phase of the cell cycle.[4] Interestingly, cells that were in the S phase during drug treatment were not immediately arrested but were blocked in the subsequent G2 phase after completing DNA synthesis.[4]

DNA Damage Response (DDR) Pathway Activation

While direct experimental evidence detailing the specific DNA Damage Response (DDR) proteins activated by this compound is limited, its mechanism as a DNA alkylating agent strongly suggests the involvement of the ATM/ATR signaling pathways. The formation of bulky DNA adducts is known to stall replication forks and create single-stranded DNA (ssDNA) regions, which are recognized by the ATR kinase. The subsequent phosphorylation cascade likely involves the checkpoint kinases CHK1 and CHK2, leading to the activation of downstream effectors that mediate cell cycle arrest.

Apoptosis

The sustained cell cycle arrest and irreparable DNA damage induced by this compound are expected to lead to the induction of apoptosis. This would likely involve the activation of the intrinsic apoptotic pathway, mediated by the BCL-2 family of proteins and the subsequent activation of caspases, such as caspase-3 and caspase-9.

Cytotoxicity Profile

| Cell Line | Cancer Type | GI50 (µM) |

| Leukemia | ||

| CCRF-CEM | Leukemia | 0.028 |

| HL-60(TB) | Leukemia | 0.035 |

| K-562 | Leukemia | 0.045 |

| MOLT-4 | Leukemia | 0.027 |

| RPMI-8226 | Leukemia | 0.033 |

| SR | Leukemia | 0.022 |

| Non-Small Cell Lung Cancer | ||

| A549/ATCC | Non-Small Cell Lung | 0.078 |

| EKVX | Non-Small Cell Lung | 0.038 |

| HOP-62 | Non-Small Cell Lung | 0.056 |

| HOP-92 | Non-Small Cell Lung | 0.044 |

| NCI-H226 | Non-Small Cell Lung | 0.063 |

| NCI-H23 | Non-Small Cell Lung | 0.055 |

| NCI-H322M | Non-Small Cell Lung | 0.062 |

| NCI-H460 | Non-Small Cell Lung | 0.047 |

| NCI-H522 | Non-Small Cell Lung | 0.091 |

| Colon Cancer | ||

| COLO 205 | Colon Cancer | 0.043 |

| HCC-2998 | Colon Cancer | 0.051 |

| HCT-116 | Colon Cancer | 0.042 |

| HCT-15 | Colon Cancer | 0.066 |

| HT29 | Colon Cancer | 0.054 |

| KM12 | Colon Cancer | 0.048 |

| SW-620 | Colon Cancer | 0.041 |

| CNS Cancer | ||

| SF-268 | CNS Cancer | 0.049 |

| SF-295 | CNS Cancer | 0.058 |

| SF-539 | CNS Cancer | 0.052 |

| SNB-19 | CNS Cancer | 0.047 |

| SNB-75 | CNS Cancer | 0.045 |

| U251 | CNS Cancer | 0.069 |

| Melanoma | ||

| LOX IMVI | Melanoma | 0.053 |

| MALME-3M | Melanoma | 0.046 |

| M14 | Melanoma | 0.040 |

| SK-MEL-2 | Melanoma | 0.071 |

| SK-MEL-28 | Melanoma | 0.083 |

| SK-MEL-5 | Melanoma | 0.042 |

| UACC-257 | Melanoma | 0.048 |

| UACC-62 | Melanoma | 0.050 |

| Ovarian Cancer | ||

| IGROV1 | Ovarian Cancer | 0.039 |

| OVCAR-3 | Ovarian Cancer | 0.057 |

| OVCAR-4 | Ovarian Cancer | 0.041 |

| OVCAR-5 | Ovarian Cancer | 0.046 |

| OVCAR-8 | Ovarian Cancer | 0.037 |

| SK-OV-3 | Ovarian Cancer | 0.076 |

| Renal Cancer | ||

| 786-0 | Renal Cancer | 0.050 |

| A498 | Renal Cancer | 0.081 |

| ACHN | Renal Cancer | 0.059 |

| CAKI-1 | Renal Cancer | 0.072 |

| RXF 393 | Renal Cancer | 0.044 |

| SN12C | Renal Cancer | 0.052 |

| TK-10 | Renal Cancer | 0.043 |

| UO-31 | Renal Cancer | 0.049 |

| Prostate Cancer | ||

| PC-3 | Prostate Cancer | 0.068 |

| DU-145 | Prostate Cancer | 0.075 |

| Breast Cancer | ||

| MCF7 | Breast Cancer | 0.089 |

| MDA-MB-231/ATCC | Breast Cancer | 0.061 |

| HS 578T | Breast Cancer | 0.053 |

| BT-549 | Breast Cancer | 0.048 |

| T-47D | Breast Cancer | 0.098 |

| MDA-MB-435 | Breast Cancer | 0.044 |

Data obtained from the NCI Developmental Therapeutics Program (DTP) database for FCE 24517. GI50 is the concentration required to inhibit cell growth by 50%.

Clinical Pharmacodynamics

Phase I clinical trials have been conducted to determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs) of this compound. In one study, the MTD was established at 250 micrograms/m²/day for three consecutive days, with neutropenia being the primary DLT.[5] A phase II trial in patients with previously treated small cell lung cancer showed that this compound at a dose of 750 micrograms/m² intravenously every 4 weeks was ineffective and was associated with significant neutropenia.[6]

Experimental Protocols

Quantification of this compound-DNA Adducts

Method: Conversion of adducts to strand breaks followed by gel electrophoresis.

-

Cell Treatment: Culture cells to the desired density and treat with various concentrations of this compound for a specified time.

-

DNA Isolation: Isolate genomic DNA using a standard phenol-chloroform extraction method or a commercial kit.

-

Adduct Conversion: Heat the isolated DNA at a neutral pH to convert the this compound-adenine adducts into single-strand breaks.

-

Gel Electrophoresis: Analyze the DNA by alkaline agarose (B213101) gel electrophoresis to separate the DNA fragments based on size.

-

Quantification: Stain the gel with an appropriate DNA stain (e.g., ethidium (B1194527) bromide or SYBR Gold) and quantify the band intensity to determine the frequency of strand breaks, which corresponds to the number of this compound-DNA adducts.

Cell Cycle Analysis

Method: Flow cytometry with propidium (B1200493) iodide (PI) staining.

-

Cell Treatment: Seed cells in appropriate culture vessels and treat with this compound or vehicle control for the desired duration.

-

Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsinization.

-

Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) to permeabilize the cell membrane.

-

Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and RNase A removes RNA to ensure that only DNA is stained.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.

-

Data Analysis: Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.

Conclusion

This compound is a potent, sequence-specific DNA alkylating agent that targets the minor groove of DNA. Its unique mechanism of action, characterized by the formation of monoadducts at adenine residues within AT-rich sequences, leads to cell cycle arrest, primarily in the G2 phase, and subsequent cytotoxicity in a wide range of cancer cell lines. The cellular response to this compound-induced DNA damage is likely mediated by the canonical DNA damage response pathways. While preclinical studies demonstrated significant anti-tumor activity, clinical trials have been hampered by dose-limiting myelosuppression. Further research into the specific signaling pathways activated by this compound and the development of strategies to mitigate its toxicity could potentially revive interest in this class of targeted alkylating agents.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Quantification of DNA damage products resulting from deamination, oxidation and reaction with products of lipid peroxidation by liquid chromatography isotope dilution tandem mass spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 3. This compound lesions in cellular DNA are AT sequence-specific but not region-specific - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chk2 Activation and Phosphorylation-Dependent Oligomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ataxia telangiectasia-mutated phosphorylates Chk2 in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacogenomics of in vitro response of the NCI-60 cancer cell line panel to Indian natural products - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Synthesis of Tallimustine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tallimustine, also known as FCE 24517, is a potent antitumor agent characterized as a benzoyl mustard derivative of distamycin A.[1][2] This document provides a comprehensive overview of its chemical structure and a detailed, plausible synthesis pathway based on available scientific literature. Quantitative data is presented in a structured format, and the synthesis protocol is visualized using a DOT graph. This guide is intended for professionals in the fields of medicinal chemistry, oncology, and drug development.

Chemical Structure and Properties

This compound is a synthetic molecule that combines the DNA minor groove binding properties of a distamycin A analogue with the alkylating functionality of a benzoyl mustard group.[1][2] This unique combination allows for sequence-specific targeting of DNA, primarily in AT-rich regions, leading to alkylation of adenine (B156593) residues and subsequent antitumor activity.[1]

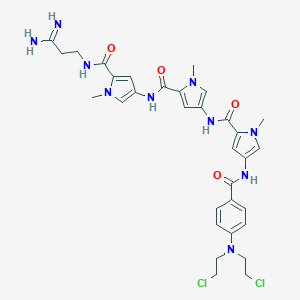

The chemical structure of this compound is provided below:

IUPAC Name: N-[5-[[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-4-[[4-[bis(2-chloroethyl)amino]benzoyl]amino]-1-methylpyrrole-2-carboxamide[1]

Chemical Formula: C₃₂H₃₈Cl₂N₁₀O₄[1]

Molecular Weight: 697.62 g/mol

| Property | Value | Reference |

| Molecular Formula | C₃₂H₃₈Cl₂N₁₀O₄ | [1] |

| IUPAC Name | N-[5-[[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-4-[[4-[bis(2-chloroethyl)amino]benzoyl]amino]-1-methylpyrrole-2-carboxamide | [1] |

| CAS Number | 115308-98-0 | |

| SMILES | CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NC3=CN(C(=C3)C(=O)NCCC(=N)N)C)C)NC(=O)C4=CC=C(C=C4)N(CCCl)CCCl | [1] |

Synthesis Pathway

The synthesis of this compound involves a multi-step process that culminates in the coupling of a distamycin A-like tripyrrole fragment with a 4-[bis(2-chloroethyl)amino]benzoyl moiety. The following is a plausible synthetic route based on the established chemistry of peptide synthesis and the derivatization of distamycin A analogues, as suggested by the work of Arcamone et al.

The synthesis can be conceptually divided into two main parts: the preparation of the activated benzoyl mustard component and the synthesis of the tripyrrole amine precursor, followed by their final coupling.

Key Experimental Protocols

Protocol 1: Synthesis of 4-[Bis(2-chloroethyl)amino]benzoic acid

This starting material is a known compound and can be synthesized by the reaction of 4-aminobenzoic acid with ethylene (B1197577) oxide to introduce the diethanolamino group, followed by chlorination using a reagent such as thionyl chloride (SOCl₂).

Protocol 2: Activation of 4-[Bis(2-chloroethyl)amino]benzoic acid

To facilitate the amide bond formation, the carboxylic acid of the benzoyl mustard moiety is typically activated. This can be achieved by converting it to an acid chloride using reagents like thionyl chloride or oxalyl chloride, or by forming an active ester (e.g., N-hydroxysuccinimide ester) using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC).

Protocol 3: Synthesis of the N-terminal de-formylated distamycin A analogue (Amine Precursor)

The synthesis of the tripyrrole fragment of distamycin A is a well-established process in medicinal chemistry. It generally involves the stepwise coupling of protected N-methylpyrrole carboxylic acid units. The synthesis would start with a protected 3-aminopropionamidine derivative which is sequentially coupled with the N-methylpyrrole units. The formyl group present on the N-terminus of natural distamycin A is omitted to allow for the coupling with the benzoyl mustard moiety. The final step in the preparation of this precursor is the removal of the N-terminal protecting group to yield the free amine.

Protocol 4: Coupling of the Benzoyl Mustard and Amine Precursor

The activated 4-[bis(2-chloroethyl)amino]benzoic acid is reacted with the de-formylated distamycin A analogue in an appropriate aprotic solvent (e.g., dimethylformamide - DMF) in the presence of a base (e.g., triethylamine (B128534) or diisopropylethylamine) to neutralize the acid generated during the reaction. The reaction mixture is typically stirred at room temperature until completion.

Protocol 5: Purification

The final product, this compound, is purified from the reaction mixture using chromatographic techniques, such as column chromatography on silica (B1680970) gel or preparative high-performance liquid chromatography (HPLC), to obtain the compound in high purity.

Visualization of the Synthesis Pathway

The following diagram illustrates the logical flow of the this compound synthesis.

References

Understanding the Cytotoxicity of Tallimustine at a Molecular Level: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tallimustine, a derivative of distamycin A, is a potent antineoplastic agent characterized by its ability to selectively bind to the minor groove of DNA.[1][2] As a DNA alkylating agent, its cytotoxic effects are primarily mediated through the covalent modification of DNA, leading to the disruption of essential cellular processes and ultimately, cell death.[3][4] This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's cytotoxicity, with a focus on its interaction with DNA, the induction of cell cycle arrest, and the activation of apoptotic signaling pathways.

Mechanism of Action: DNA Alkylation and Consequent Cellular Responses

This compound's primary molecular target is DNA. It exhibits a high affinity for A-T rich sequences within the minor groove of the DNA double helix.[1][2] Upon binding, the benzoyl nitrogen mustard moiety of this compound alkylates the N3 position of adenine (B156593) bases.[4][5] This alkylation is highly sequence-specific, with a preference for the 5'-TTTTGA-3' sequence.[3]

The formation of this compound-DNA adducts triggers a cascade of cellular responses, primarily orchestrated by the DNA damage response (DDR) network. The presence of these adducts is recognized by cellular surveillance systems, leading to the activation of key protein kinases such as Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR).[6][7] These kinases, in turn, phosphorylate a multitude of downstream targets, initiating signaling pathways that culminate in cell cycle arrest and apoptosis.[8]

Quantitative Data on this compound Cytotoxicity

The cytotoxic potency of this compound has been evaluated in various cancer cell lines. The following tables summarize key quantitative data from preclinical studies.

| Cell Line | Assay Type | Parameter | Value | Reference |

| CEM | Cytotoxicity | IC50 | 3.5 nM | [9] |

| L1210 | Cytotoxicity | IC50 | 50.3 ng/mL | [10] |

| SW626 | Cell Cycle Arrest | Concentration for G2/M arrest | 0.5 µg/mL | [9] |

| CEM | DNA Damage | Lesions/kbp at 5 µM | 0.15 ± 0.04 | [11] |

| CEM | DNA Damage | Lesions/kbp at 50 µM | 0.64 ± 0.18 | [11] |

Table 1: In Vitro Efficacy of this compound

| Compound | Cell Line | Parameter | Value | Reference |

| This compound | L1210 | IC50 | 50.3 ng/mL | [10] |

| Dibromo nitrogen mustard analog | L1210 | IC50 | 0.6 ng/mL | [10] |

| Half-mustard analog | L1210 | IC50 | 40 ng/mL | [10] |

| Propionamidine modified analog 1 | L1210 | IC50 | 130 ng/mL | [10] |

| Propionamidine modified analog 2 | L1210 | IC50 | 94 ng/mL | [10] |

| Pyrazole ring substituted analog | L1210 | IC50 | 114 ng/mL | [10] |

Table 2: Comparative Cytotoxicity of this compound and its Analogs

Experimental Protocols

Assessment of Cytotoxicity by MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.

Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., ranging from 0.1 nM to 1 µM) for a specified period (e.g., 72 hours). Include untreated cells as a negative control.

-

MTT Addition: Following the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Cell Cycle Analysis by Flow Cytometry

Objective: To analyze the effect of this compound on cell cycle distribution.

Methodology:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at a specific concentration (e.g., 0.5 µg/mL) for various time points (e.g., 24, 48, 72 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Fix the cells in 70% ice-cold ethanol (B145695) while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI, which allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Detection of Apoptosis by Western Blotting

Objective: To investigate the expression of key apoptosis-related proteins following this compound treatment.

Methodology:

-

Protein Extraction: Treat cells with this compound as described for the cell cycle analysis. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, PARP).

-

Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Visualizations

This compound-Induced DNA Damage Response and Cell Cycle Arrest

This compound-induced DNA alkylation activates the ATM/ATR signaling cascade. These kinases phosphorylate and activate downstream checkpoint kinases, Chk1 and Chk2. Activated Chk1/Chk2, in turn, phosphorylate and inactivate Cdc25 phosphatases. This prevents the dephosphorylation and activation of cyclin-dependent kinase 1 (Cdk1), which is essential for entry into mitosis. The resulting Cdk1 inactivity leads to cell cycle arrest at the G2/M checkpoint, providing the cell with time to repair the DNA damage. The tumor suppressor protein p53 is also stabilized and activated in response to DNA damage, leading to the transcriptional activation of p21, a Cdk inhibitor that further contributes to cell cycle arrest.

Caption: this compound-induced DNA damage signaling leading to G2/M cell cycle arrest.

This compound-Induced Apoptotic Pathway

If the DNA damage induced by this compound is too severe to be repaired, the cell undergoes programmed cell death, or apoptosis. The activated p53 plays a crucial role in initiating the intrinsic apoptotic pathway by upregulating the expression of pro-apoptotic proteins such as Bax. Bax promotes the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3. Effector caspases are responsible for the cleavage of various cellular substrates, including PARP, ultimately leading to the execution of apoptosis.

Caption: Intrinsic apoptotic pathway activated by this compound.

Experimental Workflow for Assessing this compound's Cytotoxicity

The following diagram illustrates a typical experimental workflow for characterizing the cytotoxic effects of this compound at the molecular level.

Caption: Workflow for studying this compound's molecular cytotoxicity.

References

- 1. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Balancing repair and tolerance of DNA damage caused by alkylating agents [ouci.dntb.gov.ua]

- 3. f.oaes.cc [f.oaes.cc]

- 4. ATR signaling: more than meeting at the fork - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. ATM and ATR: networking cellular responses to DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. Irreversible G2-M arrest and cytoskeletal reorganization induced by cytotoxic nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. G2-M DNA damage checkpoint - Wikipedia [en.wikipedia.org]

Preclinical Antitumor Activity of Tallimustine: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tallimustine (formerly FCE 24517) is a potent benzoyl nitrogen mustard derivative of distamycin A that exhibits significant preclinical antitumor activity. As a DNA minor groove alkylating agent, it demonstrates a unique mechanism of action characterized by highly sequence-specific adenine (B156593) alkylation within AT-rich regions of DNA. This targeted interaction with the genetic material disrupts fundamental cellular processes, leading to cell cycle arrest and the induction of apoptosis in malignant cells. Preclinical investigations in both in vitro and in vivo models have substantiated its cytotoxic and antineoplastic effects, particularly in hematological malignancies. This technical guide provides a comprehensive overview of the preclinical data, detailed experimental methodologies, and the molecular pathways underpinning the antitumor activity of this compound.

Mechanism of Action

This compound exerts its cytotoxic effects through a multi-faceted mechanism primarily centered on its interaction with DNA.

1.1. DNA Minor Groove Alkylation: this compound is designed to bind to the minor groove of DNA, a characteristic inherited from its parent compound, distamycin A. The presence of the benzoyl nitrogen mustard moiety allows it to covalently alkylate the N3 position of adenine. This alkylation is highly sequence-specific, preferentially targeting adenine within the consensus sequence 5'-TTTTGA-3'.[1] This targeted DNA damage is a critical initiating event in its antitumor activity.

1.2. Inhibition of Transcription: By binding to AT-rich sequences, which are prevalent in promoter regions of genes, this compound can physically obstruct the binding of essential transcription factors. Notably, it has been demonstrated to inhibit the binding of the TATA-binding protein (TBP) to the TATA box.[2][3] This interference with the formation of the pre-initiation complex effectively halts basal transcription, preventing the expression of genes crucial for cancer cell survival and proliferation.

1.3. Induction of Cell Cycle Arrest and Apoptosis: The DNA damage inflicted by this compound triggers cellular stress responses, leading to perturbations in the cell cycle. Specifically, treatment with this compound has been shown to induce a G2/M phase arrest in cancer cells.[4] This cell cycle blockade prevents damaged cells from proceeding through mitosis. Ultimately, the accumulation of DNA damage and the disruption of essential cellular processes converge to activate apoptotic pathways, leading to programmed cell death. While the precise apoptotic pathway is not fully elucidated, the involvement of caspase activation is a key feature of its mechanism.

Data Presentation: In Vitro and In Vivo Efficacy

The preclinical antitumor activity of this compound has been evaluated in a range of cancer cell lines and animal models. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Exposure Time |

| CEM | Human T-cell Leukemia | 3.5 nM | 72 hours |

| L1210 | Murine Leukemia | 48.9 nM - 55.3 nM | 48 hours |

| K562 | Human Chronic Myelogenous Leukemia | Inhibited proliferation at 25 and 100 nM | 4 days |

| SW626 | Human Ovarian Cancer | Arrested cells in G2/M at 0.5 µg/mL | 1 hour |

| LoVo | Human Colon Adenocarcinoma | Cytotoxic activity demonstrated | Not specified |

Table 2: In Vivo Antitumor Efficacy of this compound

| Animal Model | Tumor Model | This compound Dosage and Schedule | Key Findings | Reference |

| DBA/2 Mice | L1210 murine leukemia | 3 mg/kg, intraperitoneal injection | Prolonged the survival of the mice | [2] |

| SCID Mice | Human myelomonocytic leukemia cell line graft | 0.86 to 3.0 mg/kg/day for 3 days | Resulted in complete remission of disease in most mice | [5] |

Experimental Protocols

This section provides an overview of the methodologies employed in the preclinical evaluation of this compound.

Cell Viability Assay (MTT Assay)

This protocol is a general representation for determining the cytotoxic effects of this compound on cancer cell lines.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., ranging from 0.1 nM to 10 µM) for the desired exposure time (e.g., 48 or 72 hours).

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure for analyzing the effect of this compound on the cell cycle distribution.

-

Cell Treatment: Culture cells with this compound at a concentration known to induce cell cycle arrest (e.g., 0.5 µg/mL for SW626 cells) for a specified time (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Deconvolute the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vivo Murine Leukemia Model

This protocol describes a typical in vivo efficacy study using a murine leukemia model.

-

Tumor Cell Implantation: Inject L1210 murine leukemia cells (e.g., 1 x 10^5 cells) intraperitoneally into DBA/2 mice.

-

Treatment: On the day following tumor implantation, begin treatment with this compound administered intraperitoneally at a specified dose (e.g., 3 mg/kg) according to a predetermined schedule (e.g., once daily for 5 days).

-

Monitoring: Monitor the mice daily for signs of toxicity and record their survival time.

-

Data Analysis: Plot Kaplan-Meier survival curves and perform statistical analysis (e.g., log-rank test) to compare the survival of treated mice with that of the vehicle-treated control group.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key aspects of this compound's mechanism of action and experimental evaluation.

Conclusion

The preclinical data for this compound strongly support its profile as a potent and selective antitumor agent. Its unique mechanism of action, involving sequence-specific DNA alkylation in the minor groove and subsequent inhibition of transcription, distinguishes it from conventional alkylating agents. The demonstrated efficacy in both in vitro and in vivo models of hematological malignancies highlights its therapeutic potential. Further investigation into the specific molecular players in the this compound-induced apoptotic pathway and its activity in a broader range of solid tumors is warranted to fully elucidate its clinical utility. This technical guide provides a foundational understanding of the preclinical characteristics of this compound for professionals engaged in the advancement of novel cancer therapeutics.

References

- 1. This compound in advanced previously untreated colorectal cancer, a phase II study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Distamycin A and this compound inhibit TBP binding and basal in vitro transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Distamycin A and this compound inhibit TBP binding and basal in vitro transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of cell-cycle phase perturbations induced by the DNA-minor-groove alkylator this compound and by melphalan in the SW626 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular determinants of apoptosis induced by cytotoxic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Tallimustine's Role in Inducing DNA Damage: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tallimustine (formerly FCE 24517) is a potent synthetic antitumor agent derived from distamycin A. As a DNA minor groove alkylating agent, it exhibits a high degree of sequence specificity, primarily targeting adenine (B156593) residues within AT-rich regions of DNA. This targeted DNA damage induces significant cellular responses, including cell cycle arrest and, ultimately, cytotoxicity. This technical guide provides an in-depth overview of the core mechanisms of this compound-induced DNA damage, summarizes key quantitative data, details relevant experimental protocols, and visualizes the involved cellular pathways and experimental workflows.

Introduction

This compound is a benzoyl nitrogen mustard derivative of the antiviral agent distamycin A.[1] This hybrid structure allows it to bind selectively to the minor groove of DNA, a characteristic conferred by the distamycin A moiety, and subsequently alkylate the DNA via its nitrogen mustard group.[2][3] This targeted approach to DNA damage distinguishes it from many conventional alkylating agents that exhibit less sequence specificity.[4] The primary mechanism of action involves the formation of covalent adducts with DNA, which obstructs essential cellular processes like replication and transcription, leading to cell cycle arrest and apoptosis.[3][5] Despite its potent antitumor activity, clinical development of this compound was hampered by severe myelotoxicity.[3][4] Nevertheless, it remains a valuable tool for studying DNA damage and repair mechanisms due to its specific mode of action.

Mechanism of DNA Damage: Sequence-Specific Alkylation

This compound functions as a DNA alkylating agent, but with a remarkable degree of sequence specificity. Unlike traditional nitrogen mustards that often target the N7 position of guanine (B1146940) in the major groove, this compound alkylates the N3 position of adenine within the minor groove.[6][7][8] This specificity is driven by the distamycin A component, which preferentially binds to AT-rich sequences.[1][4]

Extensive research has identified the consensus sequence for this compound's alkylating activity. The primary target is the hexanucleotide sequence 5'-TTTTGA-3' .[6][7] Alkylation has also been observed, though to a lesser extent, at the sequence 5'-TTTTAA-3' .[4][6] A single base change within this core sequence can significantly diminish or completely abolish adenine alkylation.[6]

The DNA damage induced by this compound primarily consists of monoadducts .[2][9] Studies have shown no evidence of interstrand cross-links or DNA-protein cross-links, which are common lesions induced by other bifunctional alkylating agents.[2][9] These specific, targeted lesions are highly cytotoxic. It has been reported that this compound adducts are approximately 50 times more lethal than the less sequence-specific adducts formed by cisplatin.[2][9]

Cellular Response to this compound-Induced DNA Damage

The formation of this compound-DNA adducts triggers a cellular DNA damage response (DDR). A key consequence of this response is the perturbation of the cell cycle.

G2/M Cell Cycle Arrest

Upon treatment with this compound, cells, particularly those in the S phase of the cell cycle, proceed through DNA synthesis without immediate hindrance but are subsequently arrested in the G2 phase of the following cell cycle.[7][8] Cells that are in the G1 or G2/M phases at the time of treatment also accumulate in G2.[7][8] This G2/M arrest is a common cellular response to DNA damage, providing an opportunity for the cell to repair the lesions before proceeding into mitosis.

DNA Damage Response Pathway

While specific studies exhaustively detailing the complete signaling cascade activated by this compound are limited, the nature of the DNA lesions suggests the involvement of the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinase pathways . These are the master regulators of the DDR. The formation of DNA adducts can lead to stalled replication forks, a potent activator of the ATR pathway.

A proposed signaling pathway is as follows:

-

DNA Damage Recognition: this compound-induced adenine adducts are recognized by the cellular DNA surveillance machinery.

-

ATM/ATR Activation: The presence of these lesions, and potentially stalled replication forks, leads to the activation of ATM and/or ATR kinases.

-

Checkpoint Kinase Activation: Activated ATM/ATR then phosphorylate and activate their downstream targets, the checkpoint kinases Chk1 and Chk2.

-

p53 Activation: The DDR cascade also leads to the phosphorylation and stabilization of the tumor suppressor protein p53.

-

Cell Cycle Arrest: Activated Chk1/Chk2 and p53 converge to inhibit the activity of cyclin-dependent kinases (CDKs) that are necessary for entry into mitosis, leading to the observed G2/M arrest.

Interestingly, some studies suggest that human cells are not able to efficiently repair the DNA damage induced by this compound, which may contribute to its high cytotoxicity.[10]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on this compound.

Table 1: DNA Lesion Frequency Induced by this compound

| Cell Line | Drug Concentration (µM) | Lesions per kilobase pair (lesions/kbp) | Reference |

| Human Leukemia CEM | 5 | 0.15 ± 0.04 | [2][9] |

| Human Leukemia CEM | 50 | 0.64 ± 0.18 | [2][9] |

| Human Leukemia CEM | 25 | 0.23 to 0.39 | [2][9] |

Table 2: Cytotoxicity of this compound (IC50 Values)

| Cell Line | IC50 Value | Reference |

| L1210 (Murine Leukemia) | 50.3 ng/mL | [7] |

| CEM (Human Leukemia) | 3.5 nM | [11] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments used to characterize this compound's activity.

Mapping DNA Alkylation Sites using a Modified Maxam-Gilbert Sequencing Protocol

This method is used to identify the specific nucleotide sequences where this compound forms adducts.

-

DNA Preparation and Labeling: A specific DNA fragment is labeled at one 5' end with 32P.

-